S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-(octyloxy)benzenecarbothioic acid with 4-butylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the carbothioate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity through binding to active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
S-(4-Butylphenyl) 4-(heptyloxy)benzene-1-carbothioate: Similar structure with a heptyloxy group instead of an octyloxy group.
S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate: Contains a methoxy group instead of a butyl group.
Uniqueness
S-(4-Butylphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
61519-04-8 |
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Molecular Formula |
C25H34O2S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C25H34O2S/c1-3-5-7-8-9-10-20-27-23-16-14-22(15-17-23)25(26)28-24-18-12-21(13-19-24)11-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI Key |
DHAGSBOCTQISOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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